

Application Notes and Protocols for In Vivo Studies of CRT0063465

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Compound of Interest

Compound Name: CRT0063465

Cat. No.: B1192434

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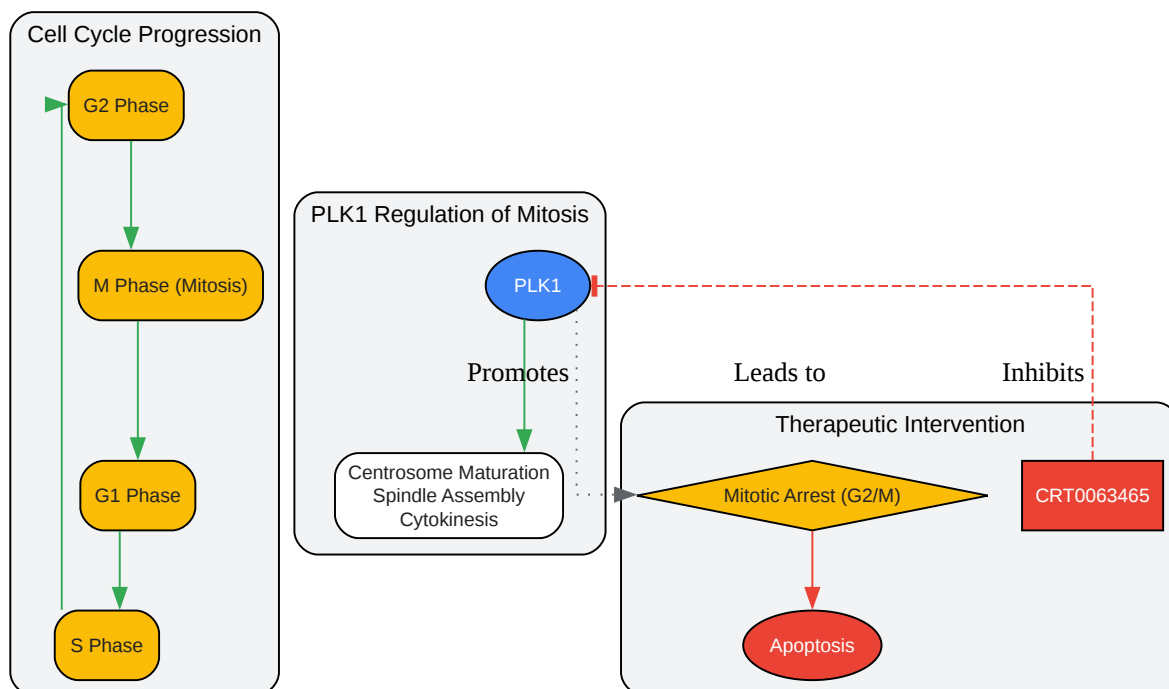
Introduction

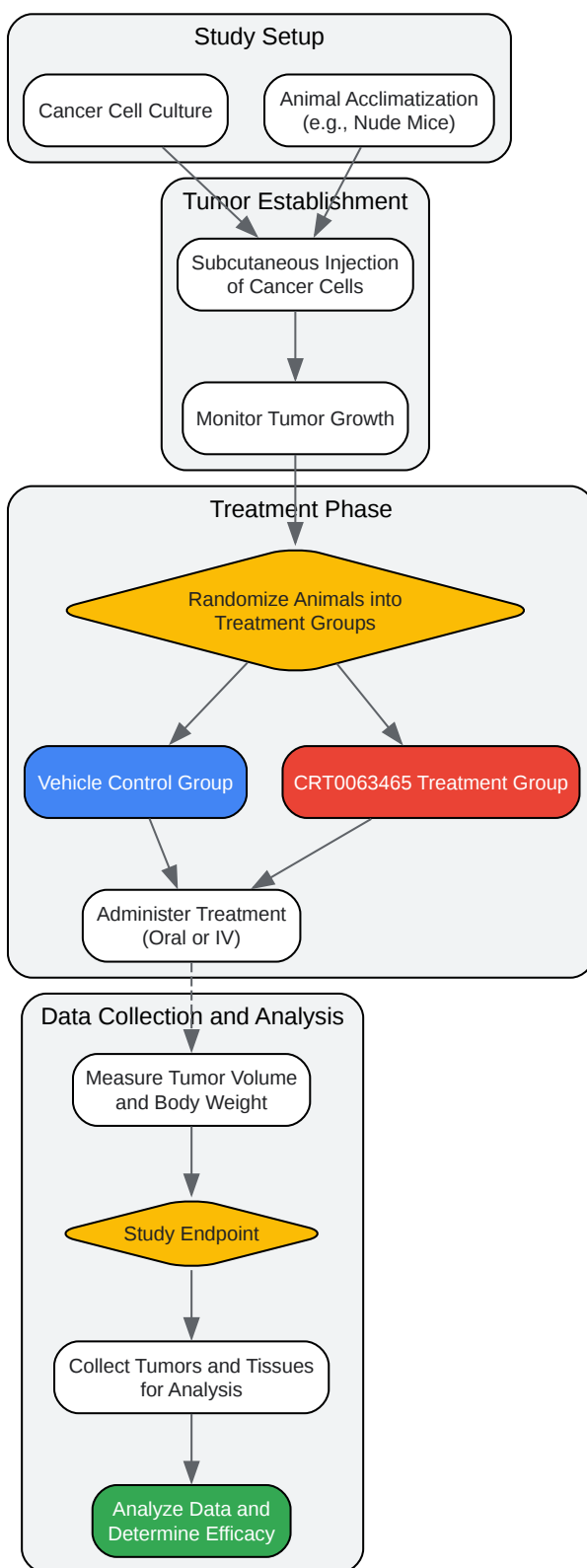
CRT0063465 is a novel pyrazolopyrimidine-based small molecule inhibitor targeting Polo-like Kinase 1 (PLK1), a key regulator of mitotic progression.^{[1][2]} In addition to its potent activity against PLK1, **CRT0063465** has been identified as a ligand for the glycolytic enzyme phosphoglycerate kinase 1 (PGK1) and the oxidative stress sensor DJ-1.^[3] The dual targeting of these critical cellular pathways makes **CRT0063465** a compelling candidate for anti-cancer therapy. These application notes provide detailed protocols for the formulation and in vivo delivery of **CRT0063465** in animal models, based on established methodologies for PLK1 inhibitors with similar chemical scaffolds.

Mechanism of Action: PLK1 Inhibition

Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.^[1]

Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. Inhibition of PLK1 leads to mitotic arrest, typically at the G2/M phase of the cell cycle, which subsequently induces apoptosis in cancer cells.^{[1][4]}





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